2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2S.ClH/c1-7(2)5(6(10)11)9-8(3,4)12-7;/h5,9H,1-4H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSAPAAAKBYKQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(NC(S1)(C)C)C(=O)O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80954698 | |
| Record name | 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33078-43-2, 55234-20-3 | |
| Record name | 4-Thiazolidinecarboxylic acid, 2,2,5,5-tetramethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33078-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033078432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC144291 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,2,5,5-Tetramethyl-1,3-thiazolidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80954698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.685 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride typically involves the reaction of 2,2,5,5-tetramethylthiazolidine-4-carboxylic acid with hydrochloric acid. The process can be carried out under reflux conditions to ensure complete reaction. The reaction is usually performed in an organic solvent such as toluene or methanol .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and purity. For example, CoFe2O4@SiO2/PrNH2 nanoparticles have been explored as efficient catalysts for the synthesis of thiazolidine derivatives .
Chemical Reactions Analysis
Types of Reactions
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives with different functional groups.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of thiazolidine derivatives .
Scientific Research Applications
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as a chelating agent, binding to metal ions and facilitating their removal from biological systems. This property is particularly useful in the treatment of metal poisoning and related conditions .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride
- CAS No.: 33078-43-2
- Molecular Formula: C₈H₁₅NO₂S·HCl
- Molecular Weight : 225.74 g/mol
- EC Number : 251-369-1
- NSC Number : 144291
Structural Features: This compound belongs to the thiazolidine class, characterized by a saturated five-membered ring containing sulfur and nitrogen. The carboxylic acid group and hydrochloride salt further influence solubility and bioavailability .
Therapeutic Relevance :
Derived from D-penicillamine, it was identified as an anti-arthritic agent in studies by Sweetman et al. (1971) and Field et al. (1973). Structural modifications (skeletal changes and latentiation) were employed to optimize its efficacy while retaining critical functional groups (COOH, NH₂, SH) necessary for therapeutic activity .
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues of Penicillamine
Key penicillamine derivatives and their comparative properties:
Key Findings :
Functional Comparisons with Other Carboxylic Acid Derivatives
Evidence from hydrogen-bonding studies in carboxylic acid dimers (e.g., benzoic acid derivatives) suggests that the carboxylic acid group in this compound may participate in intermolecular interactions, influencing its crystallization and solubility. However, the tetramethyl-thiazolidine backbone likely reduces dimer formation compared to simpler carboxylic acids like benzoic acid, as steric hindrance limits close molecular proximity .
Research Findings and Mechanistic Insights
- Anti-Arthritic Activity : In vivo studies demonstrate that this compound reduces collagen cross-linking by ~40% in rat models, comparable to D-penicillamine but with fewer side effects due to its stabilized structure .
- Stability : The tetramethyl groups protect the thiazolidine ring from oxidative degradation, extending its half-life in physiological conditions .
Biological Activity
Overview
2,2,5,5-Tetramethylthiazolidine-4-carboxylic acid hydrochloride (TMCA) is a thiazolidine derivative characterized by its unique structure, which includes a thiazolidine ring with four methyl groups and a carboxylic acid functional group. Its molecular formula is C8H16ClNO2S, and it has gained attention for its potential biological activities, particularly in medicinal chemistry and biochemistry.
TMCA exhibits biological activity primarily through its ability to interact with various molecular targets. It can act as a chelating agent , binding to metal ions and facilitating their removal from biological systems. This property is particularly significant in the context of treating conditions associated with metal toxicity. Additionally, TMCA's structural features allow it to participate in redox reactions, influencing cellular processes such as oxidative stress response and enzyme activity.
Antioxidant Properties
Research indicates that TMCA possesses notable antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases.
Anti-inflammatory Effects
TMCA has been studied for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.
Anticancer Activity
TMCA has shown promise in anticancer research. In various studies, it was evaluated for its cytotoxic effects against different cancer cell lines. For instance, TMCA exhibited significant antiproliferative activity in certain leukemia cell lines, indicating its potential as an anticancer agent . The compound's mechanism may involve inducing apoptosis or disrupting cell cycle progression in cancer cells.
Case Studies
- Cytotoxicity Assays : In studies using human cancer cell lines (e.g., K562), TMCA demonstrated dose-dependent cytotoxicity. At concentrations of 1 µM and 2 µM, significant reductions in cell viability were observed compared to control groups .
- Antioxidant Activity : TMCA's ability to reduce oxidative stress was quantified using DPPH radical scavenging assays, where it showed a considerable reduction in DPPH levels compared to untreated controls.
- Metal Chelation Studies : In experiments assessing its chelation capabilities, TMCA effectively bound to heavy metals like lead and cadmium, facilitating their removal from biological systems.
Data Table: Biological Activities of TMCA
| Activity | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH Scavenging Assay | Significant reduction in free radicals |
| Anti-inflammatory | Cytokine Production Assay | Decreased levels of TNF-α and IL-6 |
| Anticancer | Cytotoxicity Assay on K562 Cells | Dose-dependent reduction in cell viability |
| Metal Chelation | In vitro Chelation Studies | Effective binding to lead and cadmium |
Q & A
Q. Basic
- Risk statements : Harmful if swallowed (R22), possible carcinogen (R40), sensitization risk (R42/43) .
- Precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Store in airtight containers at 2–8°C to prevent decomposition .
How can low reaction yields due to steric bulk be addressed?
Q. Advanced
- Solvent optimization : Switch to DMSO or DMF to enhance solubility.
- Catalyst design : Use phase-transfer catalysts (e.g., crown ethers) to improve reagent interaction.
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency for sterically hindered systems .
What are the solubility properties, and how do they affect experimental design?
Basic
The hydrochloride salt is hygroscopic and soluble in polar solvents (water, methanol). Hydrate forms (e.g., monohydrate) may require drying under vacuum before use. For biological assays, prepare stock solutions in PBS (pH 7.4) and filter-sterilize (0.22 µm) .
How can EPR spectroscopy study this compound’s interactions in biological systems?
Advanced
The tetramethylthiazolidine scaffold resembles spin labels like MTSSL (methanethiosulfonate) used in dipolar EPR and DEER measurements. Functionalize the carboxylic acid group with cysteine-specific tags to study protein conformational changes. Ensure spin-labeling efficiency >90% via MALDI-TOF validation .
What computational methods predict its reactivity and target interactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals to predict nucleophilic/electrophilic sites.
- Molecular docking : Use AutoDock Vina with protein targets (e.g., metalloenzymes) to model binding affinities. Validate with MD simulations (AMBER/CHARMM) .
How does chirality impact biological activity and synthesis?
Advanced
The (4R)-enantiomer (CAS 29041-38-1) is critical for stereoselective interactions, such as metal chelation in penicillamine-like therapies. Enantiopure synthesis requires chiral auxiliaries (e.g., L-proline) or enzymatic resolution. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column) .
What are the best practices for long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
